2,6-dimethyl-4-(2-phenoxyethyl)morpholine
Overview
Description
2,6-Dimethyl-4-(2-phenoxyethyl)morpholine is a chemical compound that belongs to the class of morpholine derivatives Morpholine derivatives are known for their wide range of applications in medicinal chemistry, particularly due to their diverse pharmacological activities
Scientific Research Applications
2,6-Dimethyl-4-(2-phenoxyethyl)morpholine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with various pharmacological activities.
Industry: Utilized in the production of specialty chemicals and as an intermediate in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-dimethyl-4-(2-phenoxyethyl)morpholine typically involves the reaction of 2,6-dimethylmorpholine with 2-phenoxyethyl bromide. The reaction is carried out in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF). The reaction mixture is heated to facilitate the nucleophilic substitution reaction, resulting in the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as using environmentally benign solvents and catalysts, can make the process more sustainable.
Chemical Reactions Analysis
Types of Reactions
2,6-Dimethyl-4-(2-phenoxyethyl)morpholine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The phenoxyethyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of new morpholine derivatives with different substituents.
Mechanism of Action
The mechanism of action of 2,6-dimethyl-4-(2-phenoxyethyl)morpholine involves its interaction with specific molecular targets. For instance, in medicinal applications, it may act on estrogen receptors or cholinergic receptors, modulating their activity. The compound’s structure allows it to fit into the binding sites of these receptors, influencing their function and leading to the desired pharmacological effects .
Comparison with Similar Compounds
Similar Compounds
2,6-Dimethylmorpholine: A simpler morpholine derivative with similar structural features.
Phenoxyethylamine: Shares the phenoxyethyl group but lacks the morpholine ring.
Uniqueness
2,6-Dimethyl-4-(2-phenoxyethyl)morpholine is unique due to the combination of the morpholine ring and the phenoxyethyl group. This unique structure imparts specific pharmacological properties that are not observed in simpler analogs. The presence of both the morpholine ring and the phenoxyethyl group allows for a broader range of interactions with biological targets, making it a valuable compound in drug design and development .
Properties
IUPAC Name |
2,6-dimethyl-4-(2-phenoxyethyl)morpholine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21NO2/c1-12-10-15(11-13(2)17-12)8-9-16-14-6-4-3-5-7-14/h3-7,12-13H,8-11H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UWBRSERUKWEFPC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC(O1)C)CCOC2=CC=CC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.32 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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